molecular formula C10H12Cl2N2O B7807193 5,6-Dichloro-N-isobutylnicotinamide

5,6-Dichloro-N-isobutylnicotinamide

Cat. No.: B7807193
M. Wt: 247.12 g/mol
InChI Key: UHFHRMZMNLMLME-UHFFFAOYSA-N
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Description

5,6-Dichloro-N-isobutylnicotinamide is a chemical compound with the molecular formula C10H12Cl2N2O It is a derivative of nicotinamide, where the nicotinamide ring is substituted with chlorine atoms at the 5 and 6 positions and an isobutyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-N-isobutylnicotinamide typically involves the chlorination of nicotinamide followed by the introduction of the isobutyl group. One common method includes:

    Chlorination: Nicotinamide is treated with chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the 5 and 6 positions.

    Alkylation: The chlorinated nicotinamide is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate to introduce the isobutyl group at the nitrogen atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and alkylation processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-N-isobutylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the nicotinamide ring.

    Reduction: Reduced forms of the compound with hydrogen atoms replacing the chlorine atoms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Dichloro-N-isobutylnicotinamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-N-isobutylnicotinamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloronicotinamide: Lacks the isobutyl group, making it less hydrophobic.

    N-isobutylnicotinamide: Lacks the chlorine atoms, affecting its reactivity and biological activity.

    5,6-Dichloro-N-methylnicotinamide: Contains a methyl group instead of an isobutyl group, altering its steric and electronic properties.

Uniqueness

5,6-Dichloro-N-isobutylnicotinamide is unique due to the presence of both chlorine atoms and the isobutyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c1-6(2)4-14-10(15)7-3-8(11)9(12)13-5-7/h3,5-6H,4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFHRMZMNLMLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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